Lipophilicity Profiling for Passive Membrane Permeability
The target compound exhibits an XLogP3 of 1.5, placing it within the optimal lipophilicity range (LogP 1–3) for oral bioavailability and CNS multiparameter optimization (MPO) [1]. The des-methyl analog (CAS 177276-41-4) has a lower XLogP3 of 1.0, which may reduce membrane partitioning, while the 4-methylpiperidine-substituted analog (CAS 864369-94-8) has a higher XLogP3 of 1.7, increasing the risk of off-target binding and metabolic instability [1]. The unprotected free amine (CAS 53617-36-0) has an XLogP3 of only 0.19, indicating poor passive membrane permeability [2].
4-Methyl: 1.7
Unprotected: 0.19
| Evidence Dimension | Predicted lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.5 |
| Comparator Or Baseline | Des-methyl analog (CAS 177276-41-4): XLogP3 = 1.0; 4-Methyl-piperidine analog (CAS 864369-94-8): XLogP3 = 1.7; Unprotected free amine (CAS 53617-36-0): XLogP3 = 0.19 |
| Quantified Difference | ΔXLogP3 = +0.5 vs. des-methyl; ΔXLogP3 = -0.2 vs. 4-methyl; ΔXLogP3 = +1.31 vs. unprotected |
| Conditions | In silico prediction using XLogP3 3.0 algorithm (PubChem 2025 release) |
Why This Matters
A LogP of 1.5 balances aqueous solubility and membrane permeability, a critical factor for selecting intermediates intended for CNS-penetrant kinase inhibitor programs.
- [1] PubChem Compound Summary for CID 18630813 (target), CID 17750358 (des-methyl), CID 46738265 (4-methyl-piperidine). Computed XLogP3 values. National Center for Biotechnology Information, 2025. View Source
- [2] Molbase entry for 1-Methyl-4-(4-piperidinyl)piperazine (CAS 53617-36-0). LogP = 0.1904. View Source
